1-Benzyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate
Description
1-Benzyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate is a piperidine-derived dicarboxylate ester featuring benzyl and methyl ester protecting groups at the 1- and 4-positions, respectively, with an additional methyl substituent at the 3-position of the piperidine ring. Such derivatives are frequently employed as intermediates in medicinal chemistry for synthesizing enzyme inhibitors, PROTACs, and bioactive molecules due to their modular substitution patterns and tunable steric/electronic properties .
Properties
IUPAC Name |
1-O-benzyl 4-O-methyl 3-methylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12-10-17(9-8-14(12)15(18)20-2)16(19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKQCSIZJHHZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C(=O)OC)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Based on Lithium Aluminium Hydride Reduction and Pyridinium Salt Formation
This method involves a multi-step synthesis starting from aminopyridine derivatives, followed by reduction and quaternization steps to yield the target compound or closely related analogs.
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Aminopyridine reacts with methyl carbonate under potassium tert-butoxide catalysis in aprotic solvent | Molar ratios: aminopyridine:potassium tert-butoxide = 1:1-3; aminopyridine:methyl carbonate = 1:1-2; Temperature: 0–30°C; Solvent load: 5–20x weight | Forms intermediate compound 14 |
| 2 | Reduction of compound 14 with lithium aluminium hydride (LiAlH4) in aprotic solvent | LiAlH4 molar ratio: 2–4 equiv; Temperature: 10–70°C; Solvent load: 5–15x weight | Generates compound 15; LiAlH4 is highly reactive and requires strict anhydrous conditions |
| 3 | Reaction of compound 15 with cylite (a pyridinium salt precursor) in aprotic solvent | Molar ratio compound 15:cylite = 1:1–3; Solvent load: 5–15x weight | Produces 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (compound 16) |
| 4 | Reduction of compound 16 with sodium borohydride in ethanol solution with hydrochloride salify | Sodium borohydride molar ratio: 2–4 equiv; Temperature: 30–78°C; Ethanol HCl concentration: 4–8 M; Solvent load: 5–15x weight | Final product obtained after reduction |
- High specificity for cis-isomers
- Established reagents and solvents
- Use of highly reactive and dangerous reagents like LiAlH4
- Requires strict anhydrous conditions and temperature control
- Multiple steps increase complexity and cost
Novel Industrial-Friendly Route Avoiding Lithium Aluminium Hydride
A patented method (CN105237463A) describes a safer, more cost-effective preparation of related piperidine derivatives avoiding hazardous reagents such as lithium aluminium hydride and borane reagents.
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of N-benzyl-4-carbonyl-ethyl nipecotate with aqueous ammonia in ethanol | Temperature: 0–70°C (optimal 30–40°C); Reaction time: 5–72 h (optimal 16–30 h); Molar ratio: compound to ammonia = 1:1–10 (optimal 1:2–5) | Produces intermediate compound II |
| 2 | Addition of methyl Grignard reagent to compound II in THF at low temperatures | Temperature: -80 to 0°C (optimal -60 to -40°C); Molar ratio compound II:methyl Grignard = 1:0.8–3 (optimal 1:1.1–1.5); Reaction time: 2–10 h (optimal 4–7 h) | Forms compound III |
| 3 | Hydrogenation of compound III in methanol with Raney Nickel catalyst | Weight ratio compound III:Raney Ni = 100:1 to 5:1 (optimal 30:1 to 50:1); Conditions optimized for industrial scale | Produces the amine intermediate |
| 4 | Formation of L-di-p-toluoyltartaric acid salt from amine intermediate | Standard salt formation procedures | Enhances purity and crystallinity |
- Avoids hazardous LiAlH4 and borane reagents
- Uses inexpensive and readily available starting materials
- Higher overall yield and safer industrial scalability
- Environmentally friendlier with less hazardous waste
Comparative Summary of Preparation Methods
| Aspect | LiAlH4-Based Method | Novel Industrial Method (CN105237463A) |
|---|---|---|
| Starting Materials | Aminopyridine derivatives | N-benzyl-4-carbonyl-ethyl nipecotate, ammonia |
| Key Reagents | Lithium aluminium hydride, sodium borohydride, cylite | Methyl Grignard, Raney Nickel |
| Reaction Conditions | Strict anhydrous, low to moderate temperatures | Mild temperatures, standard hydrogenation conditions |
| Safety | Hazardous reagents, explosion risk | Safer reagents, industrially scalable |
| Yield | Moderate, multi-step | Higher overall yield, fewer hazardous steps |
| Cost | Higher due to reagents and control | Lower due to cheap starting materials and reagents |
| Industrial Suitability | Limited by safety concerns | Designed for easy industrialization |
Research Findings and Recommendations
- The novel method avoiding lithium aluminium hydride is preferred for industrial synthesis due to improved safety, cost-effectiveness, and environmental profile.
- Reaction temperatures and molar ratios are critical for optimizing yield and purity; strict control in the methyl Grignard addition and hydrogenation steps is necessary.
- Salt formation with L-di-p-toluoyltartaric acid enhances product crystallinity and purity, facilitating downstream processing.
- Formulation data for related compounds suggest solvent systems and handling techniques applicable for this compound's post-synthesis processing.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Sodium hydride, alkyl halides, anhydrous conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Benzyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-Benzyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Properties
Key Observations :
- Steric Effects : Bulkier groups (e.g., tert-butyl at 1-position) enhance selectivity for enzyme targets by restricting access to narrow binding pockets (e.g., FAAH vs. MAGL) .
- Electronic Effects: Electron-withdrawing groups (e.g., cyano, fluoro) improve metabolic stability by reducing oxidative degradation .
Biological Activity
1-Benzyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring with various substituents, which contribute to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO with a molecular weight of approximately 277.32 g/mol. Its structure includes:
- A piperidine core
- Benzyl and methyl substituents
- Two carboxylate ester functionalities
These features are significant for its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing piperidine structures often exhibit notable antimicrobial properties. In a study evaluating various piperidine derivatives, including those similar to this compound, it was found that these compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Compound | Activity | Target Bacteria |
|---|---|---|
| This compound | Moderate | E. coli, Staphylococcus aureus |
| Ethyl N-Cbz-piperidine-4-carboxylate | High | Bacillus subtilis |
| N-Cbz-4-Piperidinecarboxylic acid | Moderate | Salmonella typhimurium |
Structure-Activity Relationship (SAR)
The SAR studies are crucial for understanding how modifications to the piperidine structure influence biological activity. For instance, the introduction of different alkyl or aryl groups can enhance binding affinity to specific receptors or enzymes. In the case of benzyl-piperidines, it was noted that the presence of the benzyl group significantly improved the potency of these compounds as antagonists for CC chemokine receptor-3 (CCR3) .
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with various receptors involved in inflammatory responses and microbial resistance pathways. Further research is needed to elucidate these interactions fully.
Antibacterial Evaluation
In a comprehensive study, several derivatives of piperidine were synthesized and screened for antibacterial properties. The results demonstrated that modifications in the piperidine structure could lead to enhanced antibacterial efficacy. For example:
- Compound A : Exhibited high activity against Gram-positive strains.
- Compound B : Showed moderate efficacy against Gram-negative bacteria.
These findings highlight the potential of piperidine derivatives like this compound in developing new antimicrobial agents .
Computational Studies
Molecular docking studies have been employed to predict the binding affinities of various piperidine derivatives to their biological targets. These studies provide insights into how structural variations affect biological activity and help in designing more potent derivatives .
Q & A
Q. What are the key steps in synthesizing 1-Benzyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of benzylamine with methyl acrylate under reflux to form an intermediate.
- Step 2 : Cyclization using sodium methoxide to generate the piperidine core.
- Step 3 : Esterification to introduce the methyl and benzyl carboxylate groups .
Optimization : Reaction temperature (e.g., reflux vs. room temperature) and catalyst loading (e.g., sodium methoxide concentration) significantly impact yield. Factorial design experiments can systematically test variables like solvent polarity, temperature gradients, and stoichiometric ratios to maximize efficiency .
Q. How is the structure of this compound validated post-synthesis?
Analytical techniques include:
- NMR spectroscopy : Confirms substituent positions (e.g., benzyl and methyl ester peaks in H and C spectra).
- Mass spectrometry : Validates molecular weight (291.30 g/mol) via molecular ion peaks .
- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities in the piperidine ring .
Q. What safety protocols are essential when handling this compound?
- PPE : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Quantum chemical calculations : Predict reactivity at specific sites (e.g., ester groups) for targeted modifications.
- Molecular docking : Screen derivatives against bacterial enzymes (e.g., dihydrofolate reductase) to prioritize antimicrobial candidates .
- Example : Methyl-to-ethyl substitutions at the 4-position may improve lipid solubility, enhancing membrane penetration .
Q. What methodologies resolve contradictions in reported biological activity data?
- Dose-response studies : Clarify discrepancies in antimicrobial efficacy by testing across a concentration gradient (e.g., 1–100 µM) .
- Metabolite profiling : Identify degradation products (e.g., via LC-MS) that may interfere with bioactivity assays .
- Strain-specific testing : Activity against Gram-positive vs. Gram-negative bacteria may vary due to membrane permeability differences .
Q. How can reaction scalability be improved without compromising purity?
- Process intensification : Use continuous flow reactors to enhance heat/mass transfer during cyclization .
- In-line analytics : Implement HPLC monitoring to detect intermediates and optimize reaction quenching .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to remove by-products like unreacted benzylamine .
Q. What strategies mitigate instability during long-term storage?
- Lyophilization : Convert the compound to a stable powder form under inert atmospheres (e.g., argon) .
- Accelerated stability studies : Expose samples to elevated temperatures (40°C) and humidity (75% RH) to predict degradation pathways .
- Additives : Antioxidants (e.g., BHT) may prevent oxidation of the piperidine ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
